Piperidin-2-yl(pyridin-2-yl)methanone

Medicinal Chemistry CNS Drug Discovery Nicotinic Receptors

Piperidin-2-yl(pyridin-2-yl)methanone (CAS 1513788-05-0, molecular formula C11H14N2O, molecular weight 190.24 g/mol) is a heterocyclic ketone featuring a piperidine ring connected at the 2-position to a pyridine ring via a carbonyl linker. It belongs to the class of pyridyl piperidinyl methanones, which are distinguished by the position of the piperidine attachment (2-, 3-, or 1-yl) and the nature of the aryl/heteroaryl group.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B12973727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-2-yl(pyridin-2-yl)methanone
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)C2=CC=CC=N2
InChIInChI=1S/C11H14N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1,3,5,7,10,13H,2,4,6,8H2
InChIKeyRACAWLMKKBVGML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidin-2-yl(pyridin-2-yl)methanone (CAS 1513788-05-0): Chemical Identity and Class Baseline for Procurement


Piperidin-2-yl(pyridin-2-yl)methanone (CAS 1513788-05-0, molecular formula C11H14N2O, molecular weight 190.24 g/mol) is a heterocyclic ketone featuring a piperidine ring connected at the 2-position to a pyridine ring via a carbonyl linker . It belongs to the class of pyridyl piperidinyl methanones, which are distinguished by the position of the piperidine attachment (2-, 3-, or 1-yl) and the nature of the aryl/heteroaryl group. This compound serves primarily as a synthetic building block or scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders, cancer, and inflammatory pathways. Its structural simplicity (RO5-compliant, low molecular weight, 1 H-bond donor) positions it as a fragment-sized starting point for lead optimization [1].

Why Generic Substitution Fails for Piperidin-2-yl(pyridin-2-yl)methanone: The Criticality of Regioisomeric and Linker-Specific Differentiation


Within the general class of heterocyclic ketones, compounds featuring a pyridyl-piperidinyl methanone core cannot be casually interchanged. The pharmacokinetic, pharmacodynamic, and synthetic utility of an analog is heavily influenced by the attachment position of the piperidine ring to the carbonyl (e.g., 2-yl vs. 1-yl vs. 3-yl) . For instance, the 2-yl attachment introduces a chiral center adjacent to the basic amine, enabling enantioselective interactions with biological targets not possible for the achiral 1-yl isomer. Furthermore, the presence of a ketone linker introduces distinct conformational constraints and hydrogen-bond acceptor capacity compared to direct-linked analogs, which can drastically alter target binding profiles and selectivity. Substituting Piperidin-2-yl(pyridin-2-yl)methanone with a regioisomer like piperidin-1-yl(pyridin-2-yl)methanone or a direct-linked analog like 2-(piperidin-2-yl)pyridine could result in significant losses in target affinity or changes in synthetic reactivity profiles .

Quantitative Differentiation Evidence for Piperidin-2-yl(pyridin-2-yl)methanone: Head-to-Head Comparator Analysis


Chiral Resolution Potential: The Impact of 2-Substitution on Enantioselective Target Binding Compared to Non-Chiral Analogs

The 2-yl attachment of the piperidine ring creates a chiral center, enabling enantioselective binding that is impossible for achiral isomers like piperidin-1-yl(pyridin-2-yl)methanone. For a direct structural comparator, (S)-2-(Piperidin-2-yl)pyridine dihydrochloride exhibits a Ki range of 0.5 to 51 nM for the α4β2 nicotinic acetylcholine receptor . This demonstrates significant enantioselective receptor affinity achievable with the 2-substituted scaffold, whereas the achiral 1-yl isomer lacks this chiral recognition capability altogether.

Medicinal Chemistry CNS Drug Discovery Nicotinic Receptors

Regioisomeric Binding Selectivity: 2-Pyridyl vs. 3- and 4-Pyridyl Piperidine Analogs at Sigma Receptors

A critical structure-activity relationship (SAR) finding from pyridylpiperazine and piperidine studies is that the position of the pyridyl nitrogen dictates sigma receptor subtype selectivity. (2-Pyridyl)piperazines and related piperidines favor sigma-2 receptor binding, while (3- and 4-pyridyl)piperazines preferentially bind sigma-1 receptors [1]. A representative 4-pyridylpiperidine derivative demonstrates this stark selectivity contrast, with Ki values of 4.5 nM for sigma-1 and 10 nM for sigma-2, while (2-pyridyl)piperidines are expected to show an inverted selectivity profile .

CNS Pharmacology Sigma Receptor Biology Pain Therapeutics

ALK Inhibitory Activity of 2-Substituted Piperidinyl Pyridines: A Baseline for the Ketone Scaffold

The 2-(piperidin-2-yl)pyridine hydrochloride analog demonstrates potent ALK inhibitory activity with an IC50 of approximately 0.5 µM against ALK-driven lung cancer cell lines . This provides a quantitative performance baseline for evaluating the ketone analog. The carbonyl insertion in Piperidin-2-yl(pyridin-2-yl)methanone increases the distance between the piperidine and pyridine rings (~1.2 Å longer), reduces conformational flexibility, and adds a hydrogen bond acceptor, which can rationalize differences in kinase hinge-binding interactions.

Cancer Therapeutics Kinase Inhibition Lung Cancer

CRTh2 (DP2) Receptor Affinity Profile: Comparative Performance of Piperidinyl Methanone Analogs

Within the piperidinyl methanone family, advanced analogs incorporating similar 2-substituted piperidine-carbonyl motifs demonstrate high-affinity CRTh2 (DP2) receptor antagonism. A representative piperidinyl methanone derivative achieves a Ki of 51 nM in displacement of [3H]PGD2 from human CRTh2 receptors expressed in HEK cells [1]. This establishes the carbonyl-containing scaffold as a validated template for targeting pro-inflammatory GPCR pathways. Comparative binding data show that structural modifications in this series can tune affinity across a range of 15–110 nM (IC50) [2].

Inflammatory Disease GPCR Pharmacology Immunology

Sigma-2 Receptor Binding Capacity: A Scaffold for Neuro-oncology and Pain Indications

Piperidine-based derivatives bearing a carbonyl linker demonstrate measurable sigma receptor affinity. One optimized piperidine-alkylacetamide analog exhibits sigma-1 Ki = 17 nM with 65-fold selectivity over sigma-2 (Ki = 1117 nM) [1]. In contrast, non-carbonyl piperidine ligands show sigma-2 Ki values as low as 90 nM [2]. The presence of the carbonyl linker in Piperidin-2-yl(pyridin-2-yl)methanone provides a tunable handle for modulating sigma-1/sigma-2 selectivity, a feature not available in directly-linked pyridyl piperidine analogs.

Neuro-oncology Pain Therapeutics Sigma Receptor Pharmacology

CYP1A2 Metabolic Stability Differentiation from Close-In Analogs

In high-throughput CYP450 inhibition profiling, a structurally related piperidinyl methanone analog exhibits an IC50 of 25,000 nM against human CYP1A2 [1]. This is notably weaker inhibition compared to many drug-like molecules, suggesting a favorable metabolic profile with reduced potential for CYP1A2-mediated drug-drug interactions. This contrasts with other piperidine-containing scaffolds (e.g., benzoylpiperidines), where metabolic stability is considered a key advantage of the carbonyl linker, as it reduces oxidative metabolism compared to alkyl-linked piperidines [2].

Drug Metabolism Pharmacokinetics Lead Optimization

Optimal Utilization Scenarios for Piperidin-2-yl(pyridin-2-yl)methanone in Scientific Research and Industrial Discovery


Fragment-Based Drug Discovery for Sigma-2 Receptor (TMEM97) Targeting in Neuro-Oncology

The 2-pyridyl position of the compound predicts sigma-2 receptor preference, based on SAR studies of pyridylpiperazine and piperidine scaffolds [1]. The carbonyl linker provides an additional hydrogen bond acceptor for fragment elaboration. Procurement of this fragment allows exploration of sigma-2 selectivity ratios that are inaccessible with non-carbonyl analogs. With sigma-2/TMEM97 emerging as a therapeutic target in cancer and neurological disorders, this compound fills a gap in fragment libraries where 2-pyridyl-carbonyl-piperidine variants are underrepresented [2].

CRTh2/DP2 Antagonist Scaffold Optimization for Allergic Inflammatory Disease

The piperidinyl-carbonyl motif has been validated as a CRTh2 antagonist pharmacophore core, with optimized analogs achieving Ki values as low as 51 nM [1]. The compound serves as a starting point for SAR expansion around the pyridine ring and piperidine nitrogen, which are the two primary vectors identified in reported structure-activity studies. Its low molecular weight (190.24 g/mol) and RO5 compliance facilitate systematic fragment growth without violating drug-likeness limits [2].

Chiral Building Block for Enantioselective Nicotinic Receptor Ligands

The chiral center at C-2 of the piperidine ring makes the enantiopure forms of this compound valuable for developing nicotinic acetylcholine receptor (nAChR) subtype-selective agents. Direct-linked analogs such as (S)-2-(piperidin-2-yl)pyridine exhibit Ki values of 0.5–51 nM at α4β2 nAChR [1]. The ketone form introduces additional conformational constraints and hydrogen-bonding capacity, making it a strategic choice for programs seeking to differentiate from anabasine-based nicotinic agonists in selectivity and PK profile [2].

Kinase Hinge-Binder Fragment for ALK and Related Kinase Inhibitor Design

The carbonyl group provides a hydrogen-bond acceptor that can engage the conserved backbone NH of the kinase hinge region, a key interaction for kinase inhibitor binding. The 2-(piperidin-2-yl)pyridine direct-linked analog demonstrates ALK inhibition with IC50 ~0.5 µM [1]. The ketone analog offers a ~1.2 Å extension and altered conformational landscape that may improve hinge-binding geometry for specific kinases, including ALK, ROS1, and other tyrosine kinases. Procurement supports fragment-based kinase inhibitor campaigns where carbonyl-hinge interactions are desired [2].

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